molecular formula C6H9N5 B2942549 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 1072106-44-5

3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No.: B2942549
CAS No.: 1072106-44-5
M. Wt: 151.173
InChI Key: XLSLZBMTXAFEOF-UHFFFAOYSA-N
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Description

3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions typically involve the use of microwave irradiation to accelerate the reaction and improve yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield triazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the triazole ring, leading to a diverse array of derivatives.

Scientific Research Applications

3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(5-amino-3-methyl-1,2,4-triazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5/c1-5-9-6(8)11(10-5)4-2-3-7/h2,4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSLZBMTXAFEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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